Cas no 1361703-76-5 (3-(Aminomethyl)-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-sulfonamide)

3-(Aminomethyl)-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 3-(Aminomethyl)-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-sulfonamide
-
- インチ: 1S/C8H8F5N3O2S/c9-7(10)5-3(2-14)1-4(19(15,17)18)6(16-5)8(11,12)13/h1,7H,2,14H2,(H2,15,17,18)
- InChIKey: XESVXBDYYBOZEG-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC(CN)=C(C(F)F)N=C1C(F)(F)F)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 10
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 408
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 107
3-(Aminomethyl)-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022001005-500mg |
3-(Aminomethyl)-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-sulfonamide |
1361703-76-5 | 97% | 500mg |
$1,029.00 | 2022-03-01 | |
Alichem | A022001005-1g |
3-(Aminomethyl)-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-sulfonamide |
1361703-76-5 | 97% | 1g |
$1,646.40 | 2022-03-01 |
3-(Aminomethyl)-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-sulfonamide 関連文献
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
3-(Aminomethyl)-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-sulfonamideに関する追加情報
Comprehensive Overview of 3-(Aminomethyl)-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-sulfonamide (CAS No. 1361703-76-5)
The compound 3-(Aminomethyl)-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-sulfonamide (CAS No. 1361703-76-5) is a highly specialized fluorinated pyridine derivative with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring difluoromethyl and trifluoromethyl groups, contributes to its distinct chemical properties, making it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role in modulating biological pathways, particularly in the development of enzyme inhibitors and receptor antagonists.
In recent years, the demand for fluorinated compounds like 3-(Aminomethyl)-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-sulfonamide has surged due to their enhanced metabolic stability and bioavailability. This aligns with the growing trend in precision medicine and targeted therapy, where such molecules are pivotal. The compound's sulfonamide moiety further enhances its versatility, enabling interactions with various biological targets. Its CAS No. 1361703-76-5 is frequently searched in academic databases, reflecting its relevance in cutting-edge research.
From a synthetic chemistry perspective, the incorporation of fluorine atoms into organic frameworks, as seen in this compound, is a hot topic. Fluorination strategies are widely discussed in forums and publications, with queries like "how to synthesize fluorinated pyridines" or "applications of sulfonamide derivatives" trending in search engines. The compound's aminomethyl group also opens avenues for further functionalization, a key focus in medicinal chemistry optimization. Researchers often seek data on its solubility, stability, and reactivity, underscoring its practical utility.
Another area of interest is the compound's potential role in crop protection. Fluorinated pyridines are known for their efficacy in agrochemical formulations, and 3-(Aminomethyl)-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-sulfonamide could contribute to next-generation pesticides or herbicides. This aligns with global discussions on sustainable agriculture and reduced environmental impact, making it a timely subject for innovation. Searches for "fluorinated agrochemicals" or "pyridine-based crop solutions" highlight this niche.
In conclusion, 3-(Aminomethyl)-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-sulfonamide (CAS No. 1361703-76-5) represents a convergence of advanced chemical design and multidisciplinary applications. Its study addresses both academic curiosity and industrial needs, bridging gaps in drug development, material science, and agricultural chemistry. As research progresses, this compound is poised to play a pivotal role in addressing contemporary scientific challenges.
1361703-76-5 (3-(Aminomethyl)-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-sulfonamide) 関連製品
- 1515436-08-4(1-({pyrazolo1,5-apyrimidin-6-yl}methyl)piperazine)
- 2137626-67-4(4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid)
- 1702193-02-9(4-(but-3-yn-1-yl)amino-2-methylpyrimidine-5-carboxylic acid)
- 1190312-48-1(3-Bromo-7-methyl-4-azaindole)
- 2248268-53-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate)
- 1338967-48-8(1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one)
- 2228171-88-6(2-Methyl-3-(4-methyloxan-4-yl)propanoic acid)
- 7633-38-7(Di-tert-butyl fumarate)
- 91811-21-1(1H-Imidazole, 2-ethyl-4,5-dimethyl-)
- 1515424-40-4(1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene)




